![molecular formula C18H26N6 B5501493 4-{4-[2-(1H-吡咯-1-基)乙基]哌嗪-1-基}-6,7,8,9-四氢-5H-嘧啶并[4,5-d]氮杂卓](/img/structure/B5501493.png)

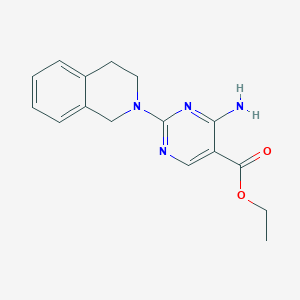

4-{4-[2-(1H-吡咯-1-基)乙基]哌嗪-1-基}-6,7,8,9-四氢-5H-嘧啶并[4,5-d]氮杂卓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals that are typically explored for their pharmacological potential, including anticancer and antimicrobial activities. These compounds are characterized by complex molecular structures involving piperazine and pyrrolo[1,2-a]pyrimidinone moieties, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions and the construction of complex systems like pyrrolo[2,3-c]azepines and pyrimido[4,5-d]pyrimidines through reactions involving various sulfonyl chlorides, glycine ester, and subsequent cyclization processes. These methods highlight the complexity and versatility of synthetic approaches in accessing derivatives of the pyrimidoazepine family (Mallesha et al., 2012); (Glushkov & Stezhko, 1980).

Molecular Structure Analysis

Molecular modeling studies of similar compounds reveal that rigid tricyclic ring systems serve as crucial pharmacophore core structures for high binding affinity, underscoring the importance of the molecular framework in the biological activity of these compounds (Zhao et al., 2003).

Chemical Reactions and Properties

Chemical transformations, such as the conversion of pyrrolo[2,3-c]azepines to pyrimido[4,5-d]pyrimidines and further to pyrazino[3,2,1-b,c]azepino[3,4-b]pyrrolo[3,2-d]-pyrimidines, highlight the reactivity and potential for diversification within this class of compounds. These reactions often involve cyclization and alkylation steps, revealing the chemical versatility of the core structure (R. G. Glushkov & T. V. Stezhko, 1980).

Physical Properties Analysis

While specific physical properties of the queried compound were not directly found, related research emphasizes the significance of molecular conformations, such as boat-type conformations in azepine rings, and their impact on the compounds' physical properties and interactions. These insights are crucial for understanding the behavior of such compounds under various conditions (Acosta et al., 2015).

Chemical Properties Analysis

The chemical properties of related compounds, such as their reactivity towards different reagents and conditions leading to the formation of a wide range of derivatives, illustrate the chemical richness of the pyrimidoazepine class. The ability to undergo transformations like nitrosative cyclization or intramolecular Friedel-Crafts alkylation underscores the compounds' versatile chemical properties (Yoneda et al., 1976).

科学研究应用

合成与药理评价

- 吡咯氮卓衍生物作为抗高血压剂:一项研究合成了吡咯氮卓衍生物,包括与所述化学物质相似的化合物,这些化合物表现出有效的 α1-肾上腺素能和血清素 2 (5-HT2) 受体拮抗活性。这些化合物作为具有抗血小板聚集活性的抗高血压剂显示出前景 (Mizuno 等人,1999 年)。

抗癌研究

- 对癌细胞系的抗增殖活性:一项研究专注于合成类似化合物的衍生物,评估其对各种人类癌细胞系的抗增殖作用。一些化合物显示出显着的活性,表明具有作为抗癌剂的潜力 (Mallesha 等人,2012 年)。

化学合成与修饰

- 乙烯基氮丙啶的环扩大:这项研究描述了通过乙烯基氮丙啶的环加成或协同重排合成氮杂环丁烷、吡咯烷、哌啶和氮杂卓,展示了与所讨论化合物类似的化合物的化学多功能性 (Heo & Paek,2013 年)。

钯催化的反应

- 对映选择性胺 α-官能化:一项关于对映选择性胺 α-C–H 偶联的研究,包括氮杂环丁烷、吡咯烷和哌啶,证明了手性磷酸用于与芳基硼酸的区域选择性偶联。这说明了该化合物在高级有机合成中的相关性 (Jain 等人,2016 年)。

杀虫剂应用

- 来自 Stemona 物种的杀虫剂吡啶氮卓生物碱:对 Stemona 物种的研究发现了具有吡啶氮卓结构的生物碱,证明了杀虫活性并提出了潜在的农业应用 (Kaltenegger 等人,2003 年)。

合成与反应性

- 吡咯氮卓衍生物的合成:这项研究专注于吡咯氮卓衍生物的合成和反应,有助于了解类似化合物的化学性质和潜在应用 (Glushkov & Stezhko,1980 年)。

作用机制

未来方向

属性

IUPAC Name |

4-[4-(2-pyrrol-1-ylethyl)piperazin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6/c1-2-8-22(7-1)9-10-23-11-13-24(14-12-23)18-16-3-5-19-6-4-17(16)20-15-21-18/h1-2,7-8,15,19H,3-6,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPHYZJASYUOMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C(=NC=N2)N3CCN(CC3)CCN4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)

![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)

![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501463.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)

![N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)

![4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5501495.png)

![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)

![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)

![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)